1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
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Overview
Description
1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a complex organic compound with a unique structure that combines a bromophenyl group, a sulfonyl group, and a dihydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps, starting with the preparation of the core dihydroquinoline structure. This is followed by the introduction of the bromophenyl and sulfonyl groups. Common synthetic routes include Friedel-Crafts acylation and subsequent sulfonylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality. The choice of solvents, reagents, and catalysts is critical in scaling up the synthesis while maintaining environmental and safety standards .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfonyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may inhibit or activate certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)sulfonyl]piperazine
- [(4-Bromophenyl)sulphonyl]acetonitrile
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
Uniqueness
1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline is unique due to its specific combination of functional groups and its dihydroquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in both research and industrial settings .
Properties
Molecular Formula |
C20H22BrNO3S |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)sulfonyl-6-ethoxy-2,2,4-trimethylquinoline |
InChI |
InChI=1S/C20H22BrNO3S/c1-5-25-16-8-11-19-18(12-16)14(2)13-20(3,4)22(19)26(23,24)17-9-6-15(21)7-10-17/h6-13H,5H2,1-4H3 |
InChI Key |
YICLUFWUEKILGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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